Relacatib vs. Odanacatib: Whole-Cell Selectivity Profile for Cathepsin B, L, and S
In whole-cell assays, Relacatib inhibited cathepsins B, L, and S with potency comparable to its inhibition of cathepsin K, whereas odanacatib demonstrated significantly higher selectivity for cathepsin K [1].
| Evidence Dimension | Whole-cell selectivity against cathepsins B, L, and S |
|---|---|
| Target Compound Data | Cathepsins B, L, and S inhibited with similar potency to cathepsin K (IC50 ~0.5 nM for CatK in biochemical assay) |
| Comparator Or Baseline | Odanacatib: highly selective for cathepsin K with minimal inhibition of cathepsins B, L, and S |
| Quantified Difference | Relacatib is less selective than odanacatib in whole-cell assays |
| Conditions | Whole-cell assay conditions as described in Gauthier et al., 2008 |
Why This Matters
This differential selectivity profile defines the specific utility of Relacatib as a multi-cathepsin inhibitor tool compound versus odanacatib as a highly selective CatK probe.
- [1] Gauthier JY, Chauret N, Cromlish W, Desmarais S, Duong LT, Falgueyret JP, Kimmel DB, Lamontagne S, Léger S, LeRiche T, Li CS, Massé F, McKay DJ, Nicoll-Griffith DA, Oballa RM, Palmer JT, Percival MD, Riendeau D, Robichaud J, Rodan GA, Rodan SB, Seto C, Thérien M, Truong VL, Venuti MC, Wesolowski G, Young RN, Zamboni R, Black WC. The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorg Med Chem Lett. 2008 Feb 1;18(3):923-8. doi: 10.1016/j.bmcl.2007.12.047. PMID: 18226527. View Source
